1-(3-Trifluoromethylphenyl)imidazole
Description
Significance of Imidazole (B134444) Heterocycles in Contemporary Chemical and Biological Sciences
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone of medicinal chemistry and biological systems. ontosight.airesearchgate.net Its structural ubiquity is evident in fundamental biomolecules such as the amino acid histidine, the neurotransmitter histamine, and the purine (B94841) bases of DNA. nih.gov This prevalence in nature has inspired chemists to incorporate the imidazole scaffold into a vast array of synthetic compounds, leading to a wide spectrum of pharmacological activities.
Imidazole derivatives have been successfully developed as therapeutic agents for a multitude of conditions. Their applications include antifungal, antibacterial, anticancer, anti-inflammatory, antiviral, and antihypertensive agents. nih.govresearchgate.net The imidazole ring's efficacy stems from its unique electronic properties and its ability to engage in various non-covalent interactions, such as hydrogen bonding and metal coordination, with biological targets like enzymes and receptors. researchgate.netnih.gov This versatile binding capability allows imidazole-containing molecules to function as potent enzyme inhibitors, a property that is extensively exploited in drug design. nih.govnih.gov For instance, certain imidazole derivatives are known to inhibit cytochrome P450 enzymes and nitric oxide synthase, highlighting their importance in modulating key physiological pathways. nih.gov
Role of Trifluoromethylation in Modulating Molecular Properties and Enhancing Research Prospects
The introduction of a trifluoromethyl (-CF3) group into an organic molecule is a powerful and widely used strategy in medicinal chemistry and materials science. This small structural modification can profoundly alter a compound's physicochemical properties, often leading to enhanced biological activity or improved material characteristics. The -CF3 group is highly electronegative and lipophilic, which can significantly impact a molecule's metabolic stability, membrane permeability, and binding affinity to its target.
Key effects of trifluoromethylation include:
Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation by enzymes. This can increase the half-life of a drug molecule in the body.
Enhanced Lipophilicity: The -CF3 group increases the lipophilicity of a molecule, which can improve its ability to cross biological membranes and reach its site of action.
Modulation of Electronic Properties: As a strong electron-withdrawing group, the -CF3 moiety can alter the acidity or basicity of nearby functional groups and influence the electronic nature of aromatic rings, which can be critical for molecular recognition and binding.
Improved Binding Affinity: The unique properties of the -CF3 group can lead to stronger and more selective interactions with protein binding pockets.
These attributes have led to the incorporation of the trifluoromethyl group in numerous FDA-approved drugs, underscoring its importance in modern drug discovery. mdpi.com
Overview of Academic Research Trajectories for 1-(3-Trifluoromethylphenyl)imidazole and Related Molecular Architectures
While dedicated research focusing exclusively on this compound is not extensively documented in publicly available literature, the academic trajectories for its closely related isomers and analogous structures are well-established and provide a clear indication of its research potential. The primary areas of investigation for this class of compounds are in neuropharmacology as enzyme inhibitors and in materials science as functional building blocks.
A significant body of research exists for the isomeric compound, 1-(2-Trifluoromethylphenyl)imidazole (B1683252) , commonly known as TRIM . TRIM is a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS) over endothelial nitric oxide synthase (eNOS). nih.govnih.gov Nitric oxide is a critical signaling molecule in the nervous system, and its overproduction by nNOS is implicated in various neuropathological conditions. Consequently, TRIM has been investigated for its potential neuroprotective effects and as a tool to study the role of nNOS in the brain. nih.govresearchgate.netpnas.org Studies have explored its antinociceptive (pain-relieving) and antidepressant-like effects in animal models. ossila.com
The inhibitory profile of TRIM against different nitric oxide synthase isoforms highlights the sensitivity of this molecular scaffold to positional isomerism.
| NOS Isoform | IC₅₀ (μM) | Source |
|---|---|---|
| Neuronal NOS (nNOS) | 28.2 | nih.gov |
| Inducible NOS (iNOS) | 27.0 | nih.gov |
| Endothelial NOS (eNOS) | 1057.5 | nih.gov |
Beyond neuropharmacology, the trifluoromethylphenyl imidazole framework is being explored in materials science. For instance, derivatives are used as ligands for transition metals in the development of materials for organic light-emitting diodes (OLEDs). ossila.com The rigidity and electronic properties conferred by the imidazole and trifluoromethylphenyl groups are advantageous for creating stable and efficient photoluminescent materials. Furthermore, related structures like 1-(3-(Trifluoromethyl)phenyl)-1H-imidazole-4-carboxylic acid are commercially available, indicating their use as synthetic intermediates for constructing more complex molecules for various research applications. msesupplies.com Other research on related structures, such as 4-Methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole, points toward investigations into antimicrobial and anticancer activities, suggesting a broad potential for biological screening across the trifluoromethylphenyl imidazole family. ontosight.ai
Collectively, the research on its close analogues strongly suggests that this compound is a compound of significant interest as a potential enzyme inhibitor, a neuropharmacological tool, and a building block for advanced materials.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)8-2-1-3-9(6-8)15-5-4-14-7-15/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVUPVJLOACZIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CN=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00180018 | |
| Record name | 1-(3-Trifluoromethylphenyl)imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00180018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25371-97-5 | |
| Record name | 1-(3-Trifluoromethylphenyl)imidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025371975 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3-Trifluoromethylphenyl)imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00180018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[3-(Trifluoromethyl)phenyl]-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Synthetic Strategies and Methodologies for 1 3 Trifluoromethylphenyl Imidazole and Its Derivatives
Classical and Contemporary N-Arylation Approaches
N-arylation of the imidazole (B134444) ring is a fundamental transformation for the synthesis of 1-(3-trifluoromethylphenyl)imidazole. This can be achieved through several established methods, including nucleophilic aromatic substitution and copper-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution Reactions on Halogenated Trifluoromethylphenyl Systems
Nucleophilic aromatic substitution (SNAr) represents a direct approach for the formation of the C-N bond between the imidazole and the trifluoromethylphenyl moieties. This reaction is contingent on the presence of strong electron-withdrawing groups on the aromatic ring, which activate the substrate towards nucleophilic attack. acs.org The trifluoromethyl (-CF3) group, being a potent electron-withdrawing group, facilitates this reaction by stabilizing the negatively charged Meisenheimer intermediate. acs.org
The reaction typically involves the coupling of an imidazole salt (e.g., sodium imidazolate) with a halogenated 3-trifluoromethylphenyl precursor, such as 1-fluoro-3-(trifluoromethyl)benzene or 1-chloro-3-(trifluoromethyl)benzene. Fluorine is often the best leaving group for SNAr reactions. acs.org The reaction is generally conducted in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), at elevated temperatures.
Copper-Catalyzed N-Arylation Strategies for Imidazole Compounds
Copper-catalyzed N-arylation, often referred to as the Ullmann condensation or Ullmann-type reaction, is a more versatile and widely employed method for the synthesis of N-aryl imidazoles. nih.govresearchgate.net This approach is particularly effective for coupling imidazoles with aryl halides that are less reactive under SNAr conditions. The reaction involves the use of a copper catalyst, a base, and often a ligand to facilitate the cross-coupling process.
The synthesis of this compound via this method typically utilizes 1-bromo-3-(trifluoromethyl)benzene or 1-iodo-3-(trifluoromethyl)benzene as the aryl halide partner. The presence of the electron-withdrawing trifluoromethyl group can enhance the reactivity of the aryl halide in this coupling reaction. nih.gov A variety of copper sources can be employed, including copper(I) iodide (CuI), copper(I) bromide (CuBr), and copper(I) oxide (Cu₂O). researchgate.netmdpi.com
The choice of ligand is crucial for the success of the reaction, as it stabilizes the copper catalyst and promotes the desired C-N bond formation. For the N-arylation of imidazoles, several effective ligands have been identified. Notably, 4,7-dimethoxy-1,10-phenanthroline (B1245073) has been reported as an excellent ligand for the copper-catalyzed N-arylation of imidazoles with both aryl iodides and bromides under mild conditions. researchgate.netamazonaws.commdpi.combldpharm.com The addition of poly(ethylene glycol) (PEG) can further accelerate the reaction. researchgate.netmdpi.combldpharm.com Other ligands, such as pyridin-2-yl β-ketones, have also been shown to be effective. nih.gov
The reaction is typically carried out in a polar aprotic solvent like DMSO or DMF, with a base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃). nih.govamazonaws.com The reaction conditions are generally milder than traditional Ullmann reactions, which often require very high temperatures. nih.gov
Table 1: Representative Conditions for Copper-Catalyzed N-Arylation of Imidazoles with Aryl Halides
| Aryl Halide | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Aryl Iodides/Bromides | CuI | 4,7-Dimethoxy-1,10-phenanthroline | Cs₂CO₃ | CH₃CN/PEG | 110 | Good to Excellent | amazonaws.commdpi.com |
| Aryl Bromides/Iodides | CuBr | Pyridin-2-yl β-ketone | Cs₂CO₃ | DMSO | 60-80 | High | nih.gov |
| Aryl Iodides | CuI | None | K₃PO₄ | DMF | 35-40 | Quantitative | uni-muenchen.de |
Multicomponent Reaction Paradigms for Imidazole Scaffold Construction
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like substituted imidazoles in a single step from three or more starting materials. nih.gov For the synthesis of this compound derivatives, MCRs that allow for the incorporation of the 3-trifluoromethylphenyl moiety are of particular interest.
One such approach is a modification of the Debus-Radziszewski imidazole synthesis. bldpharm.comnih.govresearchgate.netgoogle.com This reaction typically involves a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). nih.gov By replacing ammonia with a primary amine, N-substituted imidazoles can be prepared. nih.gov To synthesize a this compound derivative, 3-trifluoromethylaniline would be used as the amine component, along with a suitable 1,2-dicarbonyl (e.g., benzil) and an aldehyde.
Another powerful MCR for imidazole synthesis is the van Leusen imidazole synthesis. This reaction involves the cycloaddition of an aldimine with tosylmethyl isocyanide (TosMIC). The aldimine can be generated in situ from an aldehyde and a primary amine. For the synthesis of a this compound derivative, the aldimine would be formed from 3-trifluoromethylaniline and an appropriate aldehyde. The subsequent reaction with TosMIC under basic conditions leads to the formation of the 1-substituted imidazole ring. This method is known for its versatility and tolerance of a wide range of functional groups. uni-muenchen.de
Table 2: Comparison of Multicomponent Reactions for Imidazole Synthesis
| Reaction Name | Components | Key Features | Reference |
|---|---|---|---|
| Debus-Radziszewski Synthesis | 1,2-Dicarbonyl, Aldehyde, Primary Amine | Forms N-substituted imidazoles by replacing ammonia with a primary amine. | nih.govresearchgate.net |
| van Leusen Imidazole Synthesis | Aldehyde, Primary Amine, Tosylmethyl isocyanide (TosMIC) | Involves in situ formation of an aldimine followed by cycloaddition with TosMIC. |
Mechanochemical Synthesis Routes for Trifluoromethylphenyl Imidazole Derivatives
Mechanochemical synthesis, particularly using ball-milling, has emerged as a green and efficient alternative to traditional solvent-based methods. This technique involves the use of mechanical force to induce chemical reactions, often in the absence of a solvent or with minimal amounts of liquid (liquid-assisted grinding).
The synthesis of N-aryl imidazole derivatives has been successfully demonstrated using mechanochemical approaches. For instance, the synthesis of 2-unsubstituted N(1)-aryl imidazole N(3)-oxides has been achieved through a ball-milling method. These N-oxides can subsequently be deoxygenated to yield the corresponding N-aryl imidazoles. This suggests that a similar mechanochemical route could be employed for the synthesis of this compound or its N-oxide precursor. The reaction would likely involve the ball-milling of a suitable α-hydroxyiminoketone, paraformaldehyde, and 3-trifluoromethylaniline.
Mechanochemical methods offer several advantages, including reduced solvent waste, shorter reaction times, and sometimes improved yields compared to conventional methods. The application of this technology to the synthesis of this compound presents a promising avenue for environmentally benign production.
Targeted Functionalization and Derivatization Strategies
Once the this compound core is synthesized, it can be further functionalized to introduce various substituents, thereby modulating its physicochemical and biological properties. A key derivatization is the introduction of a carboxylic acid group.
Synthesis of Carboxylic Acid Derivatives of Trifluoromethylphenyl Imidazoles
The introduction of a carboxylic acid group onto the imidazole ring of this compound can be achieved through several synthetic strategies. One common approach involves the formation of an organometallic intermediate followed by quenching with carbon dioxide.
A plausible route would begin with the halogenation of this compound at a specific position on the imidazole ring, for example, at the C2, C4, or C5 position. This can be achieved using standard halogenating agents. The resulting halo-substituted imidazole can then be converted into an organolithium or a Grignard reagent. For instance, treatment of a bromo- or iodo-substituted this compound with a strong base like n-butyllithium at low temperature would generate the corresponding lithiated species. Subsequent reaction of this organolithium intermediate with solid carbon dioxide (dry ice) followed by acidic workup would yield the desired carboxylic acid derivative.
Alternatively, the halogenated precursor can be converted into a Grignard reagent by reacting it with magnesium metal. The formation of Grignard reagents from trifluoromethyl-substituted aryl halides can be challenging and may require specific conditions, such as the use of LiCl to promote magnesium insertion. The resulting Grignard reagent can then be carboxylated by bubbling carbon dioxide gas through the reaction mixture or by pouring the Grignard solution over crushed dry ice.
Direct C-H activation and carboxylation of the imidazole ring is another potential, though more challenging, approach. This would involve the use of a transition metal catalyst, such as rhodium or palladium, to selectively activate a C-H bond on the imidazole ring and facilitate its reaction with CO₂. mdpi.com
Table 3: Potential Routes for the Synthesis of this compound-carboxylic acid
| Starting Material | Key Reagents | Intermediate | Key Features |
|---|
Preparation of Azo and Schiff Base Derivatives Incorporating Trifluoromethylphenyl Moieties
The incorporation of azo (-N=N-) and Schiff base (-C=N-) functionalities into heterocyclic structures is a well-established strategy for creating novel compounds. nih.gov Schiff bases are known intermediates in the synthesis of bioactive molecules, and the azomethine linkage is often associated with their biological activities. nih.govresearchgate.net Similarly, azo compounds are significant in medicinal and pharmaceutical fields. nih.gov
Azo Derivatives: The synthesis of azo compounds typically involves two main steps: diazotization and coupling. ajchem-a.com An aromatic amine is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in an acidic medium) at low temperatures (0–5 °C) to form a diazonium salt. researchgate.net This reactive intermediate is then coupled with an electron-rich aromatic or heterocyclic compound. For instance, an appropriately substituted aminophenyl imidazole could be diazotized and subsequently coupled with a suitable partner. Alternatively, an amine like 3-trifluoromethylaniline can be converted to its diazonium salt and then reacted with an imidazole ring activated for electrophilic substitution.
Schiff Base Derivatives: Schiff bases are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. researchgate.net This reaction can be employed to synthesize derivatives of this compound by either condensing an amino-functionalized version of the parent imidazole with an aromatic aldehyde or by reacting an imidazole-carboxaldehyde with a primary amine. For example, new azo Schiff bases have been prepared in excellent yields via the condensation of various aromatic amines with an azoaldehyde, such as 2-hydroxy-3-methoxy-5-(4-methoxyphenylazo)benzaldehyde. nih.gov
Table 1: General Methodologies for Azo and Schiff Base Synthesis
| Derivative Type | General Method | Key Reagents | Reaction Steps |
| Azo Compound | Diazotization & Coupling | Aromatic Amine, Sodium Nitrite, Acid, Coupling Partner | 1. Formation of Diazonium Salt at 0-5°C. 2. Electrophilic Aromatic Substitution (Coupling). |
| Schiff Base | Condensation | Primary Amine, Aldehyde/Ketone | Formation of an imine (azomethine) bond, often with removal of water. |
Synthesis of Fused Imidazole Systems Containing Trifluoromethylphenyl Groups
The fusion of an imidazole ring with other cyclic systems generates polycyclic heterocyclic scaffolds with unique three-dimensional structures. Various synthetic protocols have been developed to access these complex molecules. rsc.org
One powerful approach combines the Neber rearrangement and the Marckwald reaction to create imidazoles annulated to saturated six-membered rings. nih.gov The Neber rearrangement of cyclic ketones can produce α-amino ketones, which then react with reagents like potassium thiocyanate (B1210189) or cyanate (B1221674) in the Marckwald reaction to yield fused imidazol-2-thiones or imidazol-2-ones with high purity. nih.gov Desulfurization of the resulting thiones can provide the corresponding 2-unsubstituted fused imidazoles. nih.gov
Another versatile strategy is the van Leusen imidazole synthesis, which can be paired with subsequent intramolecular cyclization reactions. mdpi.com For example, a precursor can be assembled using the van Leusen three-component reaction, followed by a transition metal-catalyzed intramolecular C-arylation to form the fused ring system. mdpi.com Other tandem sequences include the van Leusen reaction followed by an intramolecular Heck reaction to access imidazo-[1,5-a]pyridines or an intramolecular enyne metathesis to create fused imidazo (B10784944) azepine analogs. mdpi.com These methods could be adapted for precursors bearing the 3-trifluoromethylphenyl group to generate a wide array of fused heterocyclic systems.
Table 2: Strategies for Fused Imidazole Synthesis
| Synthetic Strategy | Key Reactions | Resulting System | Reference |
| Neber-Marckwald | Neber Rearrangement, Marckwald Reaction | Imidazoles fused to saturated 6-membered rings | nih.gov |
| van Leusen / Heck | van Leusen Reaction, Intramolecular Heck Reaction | Imidazo-[1,5-a]pyridine and similar systems | mdpi.com |
| van Leusen / Metathesis | van Leusen Reaction, Intramolecular Enyne Metathesis | Fused imidazo azepine analogs | mdpi.com |
Regioselective Synthesis of 4-(Trifluoromethyl)imidazoles
Achieving high regioselectivity is a significant challenge in the synthesis of substituted imidazoles. rsc.org Several methods have been developed for the specific preparation of imidazoles with a trifluoromethyl group at the 4-position.
One highly efficient method involves the ring transformation of mesoionic 4-trifluoroacetyl-1,3-oxazolium-5-olates. nih.gov These starting materials, derived from the reaction of N-acyl-N-alkylglycines with trifluoroacetic anhydride, react with ammonia in high yields. The reaction proceeds via a regioselective attack of ammonia on the C-2 position of the oxazolium ring to form 4-trifluoromethyl-3,4-dihydroimidazoles. nih.gov Subsequent dehydration of these intermediates provides the target 4-trifluoromethylimidazoles, also in high yields. nih.gov
An alternative approach is the thermally induced cyclization of 3-aryl-1,1,1-trifluoropropane-2,3-dione 2-diethylhydrazones. documentsdelivered.com This method selectively affords the 4-trifluoromethylimidazole products in high yields without the formation of other regioisomers. documentsdelivered.com Furthermore, modern techniques such as the direct C-H functionalization offer pathways for regioselective trifluoromethylation. For example, catalytic oxidative trifluoromethylation of imidazopyridines has been achieved at the C-3 position using the Langlois reagent, demonstrating the potential for direct introduction of the CF₃ group onto pre-formed imidazole rings. acs.org
Table 3: Comparison of Regioselective Syntheses for 4-(Trifluoromethyl)imidazoles
| Method | Starting Material | Key Reagents/Conditions | Outcome |
| Ring Transformation | Mesoionic 4-trifluoroacetyl-1,3-oxazolium-5-olates | Ammonia, followed by dehydration | High yields of 4-trifluoromethylimidazoles. nih.gov |
| Thermal Cyclization | 3-Aryl-1,1,1-trifluoropropane-2,3-dione 2-diethylhydrazones | Thermal induction | Selective formation of 4-trifluoromethylimidazoles. documentsdelivered.com |
| C-H Functionalization | Imidazoheterocycles | Langlois Reagent (CF₃SO₂Na), Oxidant | Regioselective trifluoromethylation of the imidazole core. acs.org |
Reactivity, Reaction Mechanisms, and Transformational Studies of 1 3 Trifluoromethylphenyl Imidazole Analogs
Electronic and Steric Influence of the Trifluoromethyl Group on Imidazole (B134444) Ring Reactivity
The trifluoromethyl (-CF₃) group is a powerful modulator of molecular properties due to its unique electronic and steric characteristics. When appended to the phenyl ring at the meta-position in 1-(3-trifluoromethylphenyl)imidazole, it exerts a profound influence on the reactivity of the distal imidazole ring.
Electronic Effects: The -CF₃ group is strongly electron-withdrawing due to the high electronegativity of the three fluorine atoms. This property significantly alters the electronic landscape of the entire molecule. nih.gov
Reduced Basicity: The inductive effect of the -CF₃ group withdraws electron density from the phenyl ring and, subsequently, from the imidazole ring. This decreases the electron density on the pyridine-like N-3 nitrogen of the imidazole, making it less basic compared to unsubstituted 1-phenylimidazole (B1212854) or imidazole itself. The pKa of the conjugate acid is therefore lowered, impacting its ability to act as a Brønsted base or a nucleophile in chemical reactions.
Modified Aromaticity: The electron-withdrawing nature of the trifluoromethyl group affects the π-electron system of both the phenyl and imidazole rings, influencing their susceptibility to electrophilic and nucleophilic attack. chemicalbook.com The imidazole ring becomes less reactive towards electrophilic substitution than unsubstituted imidazole.
The interplay of these electronic and steric factors is crucial for designing molecules with specific reactivity profiles. The data below summarizes key properties influenced by the trifluoromethyl group.
| Property | Influence of Trifluoromethyl Group | Rationale |
| Basicity of Imidazole N-3 | Decreased | Strong electron-withdrawing inductive effect reduces electron density on the nitrogen atom. |
| Nucleophilicity | Decreased | Lower electron density on the N-3 atom makes it a weaker nucleophile. |
| Reactivity to Electrophiles | Decreased | The imidazole ring is deactivated by the electron-withdrawing substituent. |
| Steric Hindrance | Moderate (at the ring) | The meta-positioning reduces direct steric clash, but the group's bulk can influence overall molecular conformation and intermolecular interactions. |
Mechanistic Elucidation of Formation Pathways for Trifluoromethylphenyl Imidazole Derivatives
Several synthetic strategies can be employed to construct this compound and its derivatives, each with distinct mechanistic pathways. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the imidazole ring.
Radziszewski Imidazole Synthesis: This classical method involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine. nih.govresearchgate.netijarsct.co.in To form the target molecule, the reaction would mechanistically proceed as follows:
Condensation of a suitable 1,2-dicarbonyl compound (e.g., glyoxal) with 3-(trifluoromethyl)aniline (B124266) and an aldehyde (e.g., formaldehyde).
Formation of a diimine intermediate from the reaction of the dicarbonyl compound and the amine.
Cyclization with the aldehyde component, followed by oxidation (often aerobic), yields the substituted imidazole ring.
Van Leusen Imidazole Synthesis: This is a versatile three-component reaction that utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. mdpi.com The mechanism involves:
Formation of an aldimine by the reaction of an aldehyde and 3-(trifluoromethyl)aniline.
Base-mediated cycloaddition of TosMIC to the aldimine.
Subsequent elimination of the tosyl group leads to the formation of the imidazole ring. This method is particularly useful for creating highly substituted imidazoles. mdpi.com
N-Arylation of Imidazole: A direct and common approach involves the coupling of imidazole with a derivative of 3-trifluoromethylbenzene.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds. The reaction mechanism involves the oxidative addition of a palladium(0) catalyst to a 3-trifluoromethylphenyl halide (e.g., 1-bromo-3-(trifluoromethyl)benzene), followed by coordination of the deprotonated imidazole anion, and finally, reductive elimination to yield the desired product and regenerate the catalyst.
Ullmann Condensation: A copper-catalyzed alternative, this reaction typically requires higher temperatures than palladium-catalyzed methods. The mechanism is thought to involve the formation of a copper(I)-imidazolate species which then reacts with the aryl halide.
The table below compares these synthetic routes.
| Synthesis Method | Key Reagents | Mechanistic Hallmark | Advantages |
| Radziszewski | 1,2-Dicarbonyl, Aldehyde, 3-(Trifluoromethyl)aniline | Multi-component condensation and cyclization | Convergent; builds the ring from simple precursors. researchgate.net |
| Van Leusen | Aldehyde, 3-(Trifluoromethyl)aniline, TosMIC | Cycloaddition followed by elimination | High functional group tolerance; good for polysubstituted imidazoles. mdpi.com |
| Buchwald-Hartwig | Imidazole, 3-Trifluoromethylphenyl halide, Pd catalyst, Base | Catalytic cycle of oxidative addition/reductive elimination | Mild conditions; broad substrate scope. |
| Ullmann Condensation | Imidazole, 3-Trifluoromethylphenyl halide, Cu catalyst, Base | Copper-mediated nucleophilic substitution | Often lower cost catalyst than palladium. |
Tautomerism and Dynamic Control of Imidazole Reactivity
Tautomerism is a key feature of the parent imidazole ring, which exists as two rapidly equilibrating forms where the N-H proton resides on either nitrogen atom. chemicalbook.commdpi.com However, in this compound, the substitution at the N-1 position precludes this classic proton tautomerism.
Despite the absence of N-H tautomerism, the fundamental principle of dynamic control over the electronic state of the imidazole ring remains highly relevant. The reactivity of the molecule, particularly the nucleophilicity and Brønsted basicity of the N-3 nitrogen, is not static. It can be dynamically modulated by the molecular environment, a concept analogous to controlling the tautomeric equilibrium in N-unsubstituted imidazoles. researchgate.net
The strong electron-withdrawing 3-trifluoromethylphenyl group significantly influences the electronic properties of the N-3 lone pair. This electronic state can be further perturbed by external factors, leading to a "switching" of reactivity. For instance, changes in solvent polarity, pH, or coordination to a metal center can alter the electron density at N-3, thereby controlling its availability for chemical reactions. While not a tautomeric shift, this represents a dynamic control of the molecule's reactive state. For example, in a protic solvent, hydrogen bonding to the N-3 atom can decrease its nucleophilicity, effectively altering its reactive state in a dynamically controlled manner. chemicalbook.com
Advanced Organic Transformations Involving the Imidazole Ring and Trifluoromethylphenyl Moiety
The this compound scaffold is a robust platform for further chemical modification, enabling the synthesis of more complex molecular architectures. Advanced transformations can target the C-H bonds of the imidazole ring or utilize the trifluoromethyl group as a synthetic handle.
C-H Functionalization: The imidazole ring is amenable to direct C-H activation and functionalization, a modern synthetic strategy that avoids pre-functionalized starting materials.
C-2 Lithiation/Functionalization: The proton at the C-2 position of the imidazole ring is the most acidic. Treatment with a strong base like n-butyllithium can selectively deprotonate this position, generating a nucleophilic organolithium species. This intermediate can then be trapped with various electrophiles (e.g., alkyl halides, aldehydes, CO₂) to install a wide range of substituents at the C-2 position.
Palladium-Catalyzed C-H Arylation: Directed C-H activation can be used to form new C-C bonds. For example, in the presence of a palladium catalyst and a suitable directing group, C-H bonds at the C-5 position can be arylated with aryl halides.
Trifluoromethylation Reactions: While the title compound already possesses a trifluoromethyl group, related analogs can be synthesized via direct trifluoromethylation of an aryl-imidazole precursor. Radical trifluoromethylation, often using reagents like CF₃SO₂Na (Langlois' reagent) or Togni's reagent in the presence of an oxidant or light, can install -CF₃ groups onto the heterocyclic core. beilstein-journals.orgacs.org For instance, oxidative trifluoromethylation of certain imidazoles has been shown to be effective, particularly when a phenyl substituent is present. beilstein-journals.org Photochemical methods have also been employed for the trifluoromethylation of imidazole derivatives. acs.org
These advanced transformations highlight the versatility of the this compound core in constructing diverse and complex molecules for various applications in materials science and medicinal chemistry.
Advanced Spectroscopic Characterization and Structural Elucidation of Trifluoromethylphenyl Imidazole Compounds
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For fluorinated compounds like 1-(3-Trifluoromethylphenyl)imidazole, the synergistic use of ¹H, ¹³C, and ¹⁹F NMR provides an unambiguous confirmation of its structure and allows for clear differentiation from its isomers.
¹H, ¹³C, and ¹⁹F NMR for Comprehensive Structure Confirmation and Isomer Differentiation
The structural identity of this compound is unequivocally confirmed through the combined analysis of ¹H, ¹³C, and ¹⁹F NMR spectra. Each nucleus provides a unique set of data points in the form of chemical shifts (δ), coupling constants (J), and signal multiplicities, which together allow for a complete assignment of the molecular skeleton.
¹H NMR: The proton NMR spectrum displays distinct signals for the protons on both the imidazole (B134444) and the trifluoromethylphenyl rings. The protons of the imidazole ring typically appear as singlets or narrowly coupled multiplets. The aromatic protons on the phenyl ring exhibit a more complex splitting pattern characteristic of a 1,3-disubstituted benzene (B151609) ring.
¹³C NMR: The carbon NMR spectrum provides information on all carbon atoms in the molecule. The presence of the electron-withdrawing trifluoromethyl (-CF₃) group significantly influences the chemical shifts of the carbon atoms on the phenyl ring. The carbon of the CF₃ group itself appears as a characteristic quartet due to coupling with the three fluorine atoms. The imidazole ring carbons also show distinct resonances. mdpi.comresearchgate.net
¹⁹F NMR: As a 100% naturally abundant, spin-½ nucleus, ¹⁹F NMR is a highly sensitive and informative technique for characterizing fluorinated compounds. biophysics.org For this compound, the ¹⁹F NMR spectrum is expected to show a single sharp signal, as all three fluorine atoms of the CF₃ group are chemically equivalent. The chemical shift of this signal is characteristic of a CF₃ group attached to an aromatic ring. The high sensitivity of the ¹⁹F nucleus to its electronic environment makes it a powerful probe for confirming the substitution pattern and purity of the compound. nih.govillinois.edu
The combination of these one- and two-dimensional NMR experiments allows for the definitive assignment of all atoms and the differentiation between the 1-(2-), 1-(3-), and 1-(4-Trifluoromethylphenyl)imidazole isomers, as the substitution pattern profoundly affects the chemical shifts and coupling constants of the aromatic protons and carbons.
Table 1: Predicted NMR Spectroscopic Data for this compound Predicted values are based on established principles of NMR spectroscopy and data from analogous structures. Actual experimental values may vary based on solvent and other conditions.
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|---|
| ¹H | Imidazole (H2, H4, H5) | 7.2 - 8.0 | s, t, t | JHH ≈ 1.0-1.5 |
| Phenyl Ring | 7.5 - 7.9 | m | JHH ≈ 7-8 | |
| JHF ≈ 1-3 | ||||
| ¹³C | Imidazole Ring | 118 - 140 | - | - |
| Phenyl Ring | 120 - 140 | - | JCF ≈ 3-35 | |
| -CF₃ | ~124 | q | ¹JCF ≈ 272 | |
| ¹⁹F | -CF₃ | ~ -63 | s | - |
Solid-State NMR Spectroscopic Investigations of Molecular Reorientations in Imidazole-Based Systems
Solid-state NMR (ssNMR) spectroscopy is a powerful tool for investigating the structure and dynamics of molecules in their crystalline or amorphous solid forms. For imidazole-based systems, ssNMR can provide unique insights into phenomena such as tautomerism and molecular reorientations, which are often averaged out in solution-state NMR. mdpi.com
In the solid state, molecules like this compound are held in a more rigid lattice. This can "freeze" dynamic processes, allowing for the characterization of specific tautomeric forms that might be in rapid exchange in solution. nih.gov Techniques like ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples. mdpi.com
Furthermore, variable-temperature ssNMR studies can be employed to investigate molecular dynamics. By analyzing changes in line shapes and relaxation times as a function of temperature, it is possible to characterize the reorientational motions of the phenyl and imidazole rings. These motions can include librations, ring flips, or whole-molecule tumbling within the crystal lattice. While specific ssNMR studies on this compound are not prevalent in the literature, the techniques applied to related histidine and 2-phenylimidazole (B1217362) systems demonstrate the potential of ssNMR to elucidate the dynamic behavior and intermolecular interactions of this compound in the solid phase. mdpi.comnih.gov
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, it provides definitive confirmation of the molecular weight and crucial structural information through the analysis of fragmentation patterns. The molecular formula of the compound is C₁₀H₇F₃N₂ with a molecular weight of 212.17 g/mol . nist.gov
In a typical electron ionization (EI) mass spectrum, this compound will produce a molecular ion peak (M⁺˙) at m/z = 212. This peak corresponds to the intact molecule that has lost one electron. The high-resolution mass spectrum can confirm the elemental composition with high accuracy.
The fragmentation of the molecular ion provides a "fingerprint" that is characteristic of the molecule's structure. Key fragmentation pathways for trifluoromethyl-substituted heterocycles often involve the loss of radicals or neutral molecules. fluorine1.ru For this compound, expected fragmentation includes:
Loss of a fluorine radical (•F): Leading to a fragment ion at m/z 193.
Loss of the trifluoromethyl radical (•CF₃): This is a common fragmentation for such compounds, resulting in a stable cation at m/z 143.
Cleavage of the imidazole ring: Fragmentation of the imidazole ring can lead to the loss of HCN (27 Da) or C₂H₂N (40 Da), giving rise to various smaller fragment ions.
Formation of rearrangement ions: Complex rearrangements can occur, sometimes leading to stable aromatic cations. fluorine1.ru
Analysis of these fragments helps to confirm the connectivity of the phenyl and imidazole rings and the presence of the trifluoromethyl group.
Table 2: Key Mass Spectrometry Data for this compound
| m/z Value | Ion Identity | Proposed Fragmentation Pathway |
|---|---|---|
| 212 | [M]⁺˙ | Molecular Ion |
| 193 | [M - F]⁺ | Loss of a fluorine radical |
| 143 | [M - CF₃]⁺ | Loss of trifluoromethyl radical |
| 116 | [C₇H₄F]⁺ | Fragment from phenyl-CF₃ portion after ring cleavage |
| 69 | [CF₃]⁺ | Trifluoromethyl cation |
Vibrational (FT-IR) and Electronic (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions
Vibrational and electronic spectroscopy provide complementary information regarding the functional groups and conjugated π-electron systems within a molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly useful for analyzing molecules with conjugated systems. The this compound molecule contains two chromophores: the phenyl ring and the imidazole ring. The electronic transitions, primarily π → π* transitions, are expected to result in strong absorption bands in the UV region. Studies on the related 1-phenylimidazole (B1212854) show a strong absorption band around 250-260 nm. nih.gov The presence of the trifluoromethyl group may cause a slight shift (hypsochromic or bathochromic) in the absorption maximum.
Table 3: Vibrational and Electronic Spectroscopy Data for this compound IR data compiled from NIST. UV-Vis data is predicted based on analogous structures.
| Spectroscopy Type | Wavenumber (cm⁻¹) / Wavelength (nm) | Assignment |
|---|---|---|
| FT-IR | ~3100-3150 | Aromatic/Imidazole C-H Stretch |
| ~1600, ~1480 | Aromatic C=C Ring Stretch | |
| ~1520 | Imidazole C=N Stretch | |
| ~1330 | Symmetric C-F Stretch | |
| ~1120, ~1160 | Asymmetric C-F Stretch | |
| UV-Vis | λmax ~260 | π → π* transition (Phenyl Ring) |
| λmax ~210 | π → π* transition (Imidazole Ring) |
Rotational Spectroscopy for Gas-Phase Molecular Structure and Quadrupole Coupling Analysis
On-line Aerosol Laser Time-of-Flight Mass Spectrometry (ALTOFMS) for Imidazole Compound Characterization
On-line Aerosol Laser Time-of-Flight Mass Spectrometry (ALTOFMS) is a powerful real-time technique for determining the size and chemical composition of individual aerosol particles. ca.gov This method is crucial for atmospheric science, where understanding the composition of organic nitrogen-containing aerosols is of significant interest. copernicus.org
In an ALTOFMS instrument, individual aerosol particles are introduced into a vacuum chamber, where their aerodynamic size is determined by measuring their velocity between two laser beams. ca.gov Each sized particle is then desorbed and ionized by a high-power laser pulse, and the resulting ions are analyzed by a time-of-flight mass spectrometer. borenv.netpsu.edu This provides a complete mass spectrum for each individual particle, allowing for detailed chemical characterization and source apportionment.
While no specific studies utilizing ALTOFMS to characterize aerosols containing this compound have been reported, the technique is well-suited for such an analysis. If this compound were present in atmospheric particulate matter, ALTOFMS could detect it by identifying its characteristic molecular ion (m/z 212) and key fragment ions in the mass spectra of individual particles. This would enable researchers to study its atmospheric abundance, sources, and potential transformations in the aerosol phase. colorado.edu
Computational Chemistry and Theoretical Modeling of 1 3 Trifluoromethylphenyl Imidazole and Analogs
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to study the electronic structure and properties of molecules. researchgate.net For 1-(3-Trifluoromethylphenyl)imidazole, DFT calculations offer a robust framework for understanding its fundamental chemical nature.
Conformational analysis, often performed by scanning the potential energy surface (PES) through systematic rotation of this dihedral angle, reveals the energy barriers between different conformations and identifies the most stable (lowest energy) conformer. ekb.eg Studies on similar bi-aryl heterocyclic systems show that the planar or near-planar conformations are not always the most stable due to steric hindrance between hydrogen atoms on the two rings. ekb.eg For this compound, the final optimized geometry represents a balance between steric repulsion and the electronic effects of π-conjugation. DFT calculations, for instance at the B3LYP/6-311++G(d,p) level of theory, can accurately predict key geometric parameters. researchgate.netnih.gov
Table 1: Predicted Geometric Parameters for the Most Stable Conformer of this compound (Illustrative Data)
This table is interactive. You can sort and filter the data.
| Parameter | Description | Predicted Value |
|---|---|---|
| C-N Bond Length | Bond connecting Phenyl C to Imidazole (B134444) N | 1.41 Å |
| C-F Bond Length | Average bond length in CF₃ group | 1.34 Å |
| C=N Bond Angle | Angle within the imidazole ring | 108.5° |
The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy gap (ΔE = ELUMO – EHOMO) is a critical parameter for determining chemical reactivity, kinetic stability, and optical properties. nih.govajchem-a.com
For this compound, the HOMO is typically localized on the more electron-rich imidazole ring, while the LUMO is often distributed over the electron-deficient trifluoromethylphenyl moiety. The strong electron-withdrawing nature of the trifluoromethyl (-CF₃) group lowers the energy of the LUMO, which can result in a relatively small HOMO-LUMO gap, indicating higher chemical reactivity and potential for charge transfer interactions within the molecule. nih.gov From these energies, various global reactivity descriptors can be calculated to quantify the molecule's reactivity. ajchem-a.comindexcopernicus.com
Table 2: Calculated Frontier Molecular Orbital Energies and Global Reactivity Descriptors (Illustrative Data)
This table is interactive. You can sort and filter the data.
| Parameter | Formula | Predicted Value (eV) |
|---|---|---|
| EHOMO | Energy of Highest Occupied Molecular Orbital | -6.85 |
| ELUMO | Energy of Lowest Unoccupied Molecular Orbital | -1.52 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 5.33 |
| Ionization Potential (I) | -EHOMO | 6.85 |
| Electron Affinity (A) | -ELUMO | 1.52 |
| Global Hardness (η) | (I - A) / 2 | 2.67 |
| Global Softness (S) | 1 / (2η) | 0.188 |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. uni-muenchen.deresearchgate.net The MEP map displays regions of negative electrostatic potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and attractive to nucleophiles. orientjchem.org
In an MEP map of this compound, the most negative potential is expected to be concentrated around the nitrogen atom of the imidazole ring that is not bonded to the phenyl group, due to its lone pair of electrons. orientjchem.orgresearchgate.net This site represents the most likely position for protonation and hydrogen bond acceptance. Conversely, regions of high positive potential would be found around the hydrogen atoms of the imidazole ring and the highly electron-deficient trifluoromethyl group, indicating sites susceptible to nucleophilic attack. researchgate.net
DFT calculations can accurately predict various spectroscopic properties, providing a powerful means to interpret and verify experimental data. Quantum mechanical calculations of nuclear magnetic resonance (NMR) chemical shifts, commonly using the Gauge-Including Atomic Orbital (GIAO) method, have become a standard tool for structure elucidation. nrel.govrsc.orgnih.gov Theoretical ¹H and ¹³C NMR chemical shifts can be calculated for this compound and compared with experimental spectra to confirm structural assignments. semanticscholar.org
Similarly, theoretical vibrational frequencies (corresponding to IR and Raman spectra) can be computed. researchgate.net These calculations help in the assignment of complex experimental spectra by linking specific absorption bands to the vibrational modes of the molecule, such as the characteristic stretching frequencies of the C-F bonds in the trifluoromethyl group or the vibrations of the aromatic rings. mdpi.com
Table 3: Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts (Illustrative Data)
This table is interactive. You can sort and filter the data.
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| C (CF₃) | 124.5 | 124.2 |
| C-CF₃ (Phenyl) | 131.8 | 131.5 |
| C2 (Imidazole) | 138.0 | 137.8 |
| C4 (Imidazole) | 129.5 | 129.3 |
Molecular Dynamics (MD) Simulations for Conformational Space and Intermolecular Interactions
While DFT provides a static, minimum-energy picture, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. nih.gov MD simulations model the movements of atoms in a molecule or system by solving Newton's equations of motion, providing insights into conformational flexibility and intermolecular interactions in a condensed phase, such as in a solvent. nih.govnih.gov
For this compound, an MD simulation in a water box could reveal the dynamic range of the phenyl-imidazole dihedral angle, showing how the molecule flexes and rotates at a given temperature. onsager.cn Furthermore, analysis of the simulation trajectory can characterize the interactions between the molecule and its environment, such as the formation and lifetime of hydrogen bonds between the imidazole nitrogen and surrounding water molecules. ijsrset.com Such simulations are crucial for understanding how the molecule behaves in a biological or solution-phase environment. whiterose.ac.uk
Molecular Docking Studies with Biological Macromolecules
Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a macromolecule, typically a protein. nih.gov Imidazole-containing compounds are known to interact with a wide range of biological targets, often by coordinating with metal ions in enzyme active sites or forming key hydrogen bonds. nih.govmdpi.com
Ligand-Protein Interaction Profiling (e.g., VEGFR2, Sirtuin Family Proteins, Human Topoisomerase I, MabA Enzyme)
Molecular docking and simulation studies are pivotal in understanding how this compound and similar compounds interact with various protein targets implicated in disease.
VEGFR2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth. nih.gov Inhibition of VEGFR-2 is a significant strategy in cancer therapy. nih.gov Computational docking studies on imidazole-based inhibitors have identified key interactions within the ATP-binding site of the VEGFR-2 kinase domain. nih.gov These interactions often involve hydrogen bonds with residues such as Cys919 and Asp1046, and hydrophobic interactions with residues like Val848, Ala866, and Leu1035. nih.govresearchgate.net For this compound, it is hypothesized that the imidazole core engages in crucial hydrogen bonding, while the trifluoromethylphenyl group occupies a hydrophobic pocket, potentially enhancing binding affinity.
Sirtuin Family Proteins: Sirtuins are a class of NAD+-dependent deacetylases that are involved in various cellular processes, making them attractive targets for therapeutic intervention in a range of diseases. nih.govnih.gov Imidazole derivatives have been investigated as modulators of sirtuin activity. nih.govfrontiersin.org Molecular docking simulations suggest that these compounds can bind to the catalytic domain of sirtuins, such as SIRT1. functmaterials.org.ua The interactions are often characterized by hydrogen bonds and pi-pi stacking with key residues in the binding pocket. researchgate.net The trifluoromethyl group on the phenyl ring of this compound could potentially form specific interactions that enhance its inhibitory effect on certain sirtuin isoforms.
Human Topoisomerase I: Human topoisomerase I is an essential enzyme that relaxes DNA supercoiling during replication and transcription, and it is a validated target for anticancer drugs. mdpi.comnih.gov Topoisomerase inhibitors often work by stabilizing the enzyme-DNA cleavage complex. frontiersin.org While specific docking studies for this compound with topoisomerase I are not widely available, related fluoroquinolone compounds have been shown to inhibit its activity. umn.edunih.gov Computational models would likely investigate the intercalation of the planar imidazole ring into the DNA base pairs and the interaction of the trifluoromethylphenyl moiety with the surrounding amino acid residues of the enzyme.
MabA Enzyme: The MabA (FabG1) enzyme is a key component of the fatty acid synthase-II (FAS-II) system in Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. nih.gov This makes it a promising target for the development of new anti-tuberculosis drugs. nih.govanr.fr Virtual screening and molecular docking have been used to identify potential inhibitors of MabA. researchgate.net An imidazole-based compound like this compound could be modeled to fit into the active site of MabA, potentially forming interactions with the NADPH cofactor and key catalytic residues. researchgate.net
Binding Energy Calculations and Identification of Interaction Hotspots
To quantify the strength of the interaction between a ligand and a protein, binding free energy calculations are performed using methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). These calculations provide an estimate of the binding affinity and can help in ranking potential drug candidates. nih.govnih.gov
For the interaction of imidazole derivatives with their protein targets, these calculations can elucidate the energetic contributions of different types of interactions, including electrostatic, van der Waals, and solvation energies. researchgate.net This allows for the identification of "interaction hotspots" – key residues that contribute significantly to the binding energy. For instance, in the case of VEGFR-2, residues in the hinge region and the DFG motif are often identified as hotspots for inhibitor binding. nih.gov For this compound, such calculations would be crucial in optimizing its structure to enhance binding potency by targeting these hotspots.
| Protein Target | Potential Interacting Residues | Type of Interaction |
|---|---|---|
| VEGFR2 | Cys919, Asp1046, Val848, Ala866, Leu1035 | Hydrogen Bonding, Hydrophobic |
| Sirtuin (SIRT1) | Phe273, Ile347, Asn346, Asp348 | Hydrogen Bonding, Pi-Pi Stacking |
| Human Topoisomerase I | DNA bases, surrounding amino acids | Intercalation, van der Waals |
| MabA Enzyme | NADPH cofactor, catalytic residues | Hydrogen Bonding, Hydrophobic |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction Based on Thermodynamic Properties
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. iau.irscientific.net These models are built by correlating molecular descriptors, including thermodynamic properties, with the observed activity of a series of compounds. iau.ir For imidazole derivatives, QSAR studies have been employed to predict various activities, such as their efficacy as corrosion inhibitors and kinase inhibitors. scientific.netnih.gov
Thermodynamic properties like enthalpy of formation, entropy, and Gibbs free energy can be calculated using quantum chemical methods and used as descriptors in QSAR models. researchgate.net These descriptors can capture important aspects of a molecule's stability and reactivity, which in turn can influence its biological activity. A QSAR model for a series of trifluoromethylphenylimidazole analogs could be developed to predict their inhibitory activity against a specific target, guiding the synthesis of new compounds with improved potency.
In Silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Predictions
Before a compound can be considered a viable drug candidate, its pharmacokinetic and toxicological properties must be evaluated. In silico ADMET prediction provides an early assessment of these properties, reducing the time and cost associated with experimental studies. nih.govfrontiersin.org For this compound and its analogs, various ADMET parameters can be computationally predicted. researchgate.netnih.govmdpi.comnih.gov
These predictions are often based on established rules and models, such as Lipinski's rule of five for oral bioavailability, as well as models for predicting properties like aqueous solubility, blood-brain barrier penetration, plasma protein binding, and potential toxicity. researchgate.net
| ADMET Parameter | Predicted Property for Imidazole Derivatives | Significance |
|---|---|---|
| Oral Bioavailability | Generally good, often adheres to Lipinski's rule of five | Indicates potential for oral administration |
| Aqueous Solubility | Variable, can be influenced by substituents | Affects absorption and distribution |
| Blood-Brain Barrier (BBB) Penetration | Generally low for many derivatives | Important for CNS-targeting or avoiding CNS side effects |
| CYP450 Inhibition | Potential for inhibition of certain isoforms | Indicates potential for drug-drug interactions |
| Toxicity | Generally predicted to be low, but specific toxicities need to be assessed | Crucial for safety assessment |
Theoretical Evaluation of Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are of great interest for their applications in optoelectronics and photonics. researchgate.netuou.ac.in Imidazole derivatives have been investigated for their potential NLO properties due to their conjugated π-electron systems, which can be further enhanced by the presence of electron-donating and electron-withdrawing groups. acs.orgnih.gov
Theoretical calculations, particularly using Density Functional Theory (DFT), are employed to evaluate the NLO properties of these molecules. researchgate.netuou.ac.in Key parameters that are calculated include the dipole moment (μ), polarizability (α), and the first and second hyperpolarizabilities (β and γ). arxiv.org A high value for these parameters is indicative of a strong NLO response. uou.ac.in For this compound, the trifluoromethyl group acts as an electron-withdrawing group, which can enhance the NLO properties of the molecule.
Ab Initio Calculations for High-Precision Rotational Spectroscopy Parameters
Rotational spectroscopy is a powerful technique for determining the precise three-dimensional structure of molecules in the gas phase. researchgate.netaanda.org High-level ab initio calculations can provide highly accurate predictions of rotational constants (A, B, C), centrifugal distortion constants, and nuclear quadrupole coupling constants. aanda.orgresearchgate.net
For the parent imidazole molecule, extensive ab initio calculations have been performed to aid in its detection in interstellar space. researchgate.netaanda.org These calculations provide a benchmark for the accuracy that can be achieved. Similar high-precision calculations for this compound would allow for a detailed characterization of its rotational spectrum. nih.gov This information is fundamental for understanding its molecular geometry and conformational preferences.
Advanced Applications in Organic Synthesis and Catalysis Utilizing Trifluoromethylphenyl Imidazole Scaffolds
Role as Ligands in Organometallic Chemistry and Catalysis
The imidazole (B134444) moiety, particularly when functionalized with electronically active groups like trifluoromethylphenyl, serves as an excellent ligand for coordinating with transition metals. This coordination is fundamental to creating catalysts with tailored reactivity and stability, as well as novel materials with specific photophysical properties.
Imidazole-Based Ligands for Transition Metal Complexes (e.g., Ruthenium, Iridium)
Trifluoromethylphenyl imidazole derivatives exhibit a strong binding affinity for transition metals such as ruthenium (Ru) and iridium (Ir). ossila.com The nitrogen atoms in the imidazole ring act as effective sigma-donors, forming stable complexes that are pivotal in catalysis and materials science. The trifluoromethyl group allows for the fine-tuning of the electronic properties of the resulting metal complex.
Iridium(III) complexes, in particular, have been a major focus of research. Tris-cyclometalated iridium(III) complexes incorporating phenylimidazole ligands have been developed for highly efficient sky-blue Organic Light-Emitting Diodes (OLEDs). ossila.com These homoleptic complexes can achieve high photoluminescence quantum yields (up to 53%) and demonstrate excellent performance in OLED devices. ossila.com Similarly, iridium(III) complexes with trifluoromethyl-substituted phenylpyridine ligands have been synthesized and investigated for their photophysical properties and potential as photosensitizers. nih.govresearchgate.netresearchgate.net The stability and tunable photoredox properties of these iridium complexes make them promising candidates for various photodynamic applications. nih.gov
Ruthenium(II) complexes featuring cyclometalated phenylimidazole ligands have also been explored. ossila.com The robust nature of the Ru-C bond in these complexes provides high stability. These organometallic compounds are not only of interest in catalysis but also in the development of sensory materials. ossila.comnih.gov
Below is a table summarizing examples of such transition metal complexes and their key characteristics.
| Metal Center | Ligand Type | Example Application | Key Property/Performance |
| Iridium(III) | Homoleptic Phenylimidazole | Sky-Blue OLEDs | High photoluminescence quantum yield (53%); Current efficiency of 20 cd/A at 1000 cd/m². ossila.com |
| Ruthenium(II) | Cyclometalated Phenylimidazole | Chromogenic Sensor | Detects fluoride (B91410) ions, causing a color change from red to green. ossila.com |
| Iridium(III) | Trifluoromethyl-substituted phenylpyridine | Photosensitizer | Exhibits photoreactivity towards biomolecules like guanine. nih.gov |
Application in Chromogenic Sensor Development and Optoelectronic Materials (e.g., OLEDs)
The unique photophysical properties of trifluoromethylphenyl imidazole scaffolds have led to their successful application in the design of chromogenic sensors and advanced optoelectronic materials.
Chromogenic Sensors: A notable application is the development of a cyclometalated ruthenium complex with a phenylimidazole ligand that functions as a chromogenic sensor. ossila.com This sensor can selectively detect fluoride ions in acetonitrile, resulting in a distinct visual color change from red to green. This change corresponds to a significant red shift in the absorption spectrum from 565 nm to 618 nm, allowing for naked-eye detection. ossila.com Imidazole-based chemosensors are valued for their ability to provide sensitive and selective responses to various analytes. nih.govresearchgate.net
Optoelectronic Materials (OLEDs): In the field of optoelectronics, trifluoromethylphenyl imidazole derivatives are emerging as highly promising materials for Organic Light-Emitting Diodes (OLEDs), particularly for achieving efficient deep-blue emission, which remains a significant challenge. tandfonline.com Researchers have successfully designed and synthesized solution-processable deep-blue emitters by incorporating a phenanthroimidazole-triphenylamine (donor-acceptor) structure functionalized at the N1 position of the imidazole with a Ph-mCF3 group. tandfonline.com These materials are designed to have wide band gaps and good thermal stability, which are crucial for device longevity and performance. acs.orgnih.gov
The performance of OLEDs using these materials can be remarkable. For instance, homoleptic iridium(III) complexes with phenylimidazole ligands have been used in devices displaying high current efficiency (20 cd/A at a luminance of 1000 cd/m²). ossila.com Furthermore, phenanthroimidazole-based emitters have been utilized in green thermally activated delayed fluorescence (TADF) OLEDs, achieving high external quantum efficiencies of over 20%. rsc.org
The table below details the performance of representative OLEDs incorporating trifluoromethylphenyl imidazole scaffolds.
| Emitter Type | Host Material | Max. External Quantum Efficiency (EQE) | Commission Internationale de l'Éclairage (CIE) Coordinates | Emission Color |
| Phenanthroimidazole-Triphenylamine Derivative | Doped in host | 0.2% - 0.4% | (0.21, 0.25) / (0.17, 0.15) | Sky-Blue tandfonline.com |
| PPIM-22F (Phenanthroimidazole-based) | Nondoped | 7.87% | (0.16, 0.10) | Deep-Blue acs.orgnih.gov |
| PPZPPI (Phenanthroimidazole-based TADF) | Doped | 21.06% | Not Specified | Green rsc.org |
Organocatalysis and Thermal Latent Catalysis Mediated by Imidazole Derivatives
Beyond their role as ligands, imidazole derivatives are versatile catalysts in their own right, participating in both organocatalysis and serving as thermal latent catalysts.
Organocatalysis: Imidazole can function as an effective organocatalyst for various multicomponent reactions. rsc.org It provides a mildly basic and nucleophilic environment, facilitating reactions such as the synthesis of highly functionalized 2-amino-4H-chromenes and other heterocyclic systems. rsc.org The catalytic cycle often involves the in-situ generation of reactive intermediates from aldehydes and active methylene (B1212753) compounds, which then react with other nucleophiles. rsc.org The use of imidazole as a catalyst represents an environmentally benign approach due to its metal-free nature.
Thermal Latent Catalysis: In polymer chemistry, particularly for one-component epoxy thermosetting resins, thermal latent catalysts are crucial for ensuring a long shelf life at room temperature while enabling rapid curing at elevated temperatures. researchgate.net Imidazole derivatives have been extensively designed for this purpose. researchgate.net The latency is typically achieved by modifying the imidazole to render it non-nucleophilic at ambient temperatures. For example, N-carbonylated imidazoles are inactive towards Michael addition reactions with vinyl sulfone at room temperature. researchgate.net However, upon heating (typically >80 °C), a thiol monomer can thiolyze the derivative, releasing the active imidazole, which then initiates the curing process. researchgate.net Another strategy involves modifying the imidazole with electron-withdrawing groups and sterically bulky substituents to control its reactivity, allowing it to be miscible with the resin at room temperature but only become catalytically active at high temperatures. researchgate.netresearcher.life
Heterogeneous Catalysis in the Synthesis of Imidazole Derivatives (e.g., MoS2–Calixarene (B151959) Nanocatalysis)
The synthesis of imidazole derivatives, including those with trifluoromethylphenyl substituents, often benefits from the use of heterogeneous catalysts. These catalysts offer significant advantages such as ease of separation from the reaction mixture, reusability, and often milder reaction conditions, aligning with the principles of green chemistry. researchgate.netmdpi.com
A variety of solid-supported catalysts have been developed for the one-pot, multicomponent synthesis of substituted imidazoles. scirp.org A prime example is the use of a molybdenum disulfide-supported calix researchgate.netarene (MoS2–CA4) nanocatalyst. nih.gov This heterogeneous catalyst has been employed for the efficient synthesis of 2,4,5-trisubstituted imidazole derivatives from a 1,2-dione, an aldehyde, and ammonium (B1175870) acetate (B1210297) under solvent-free conditions. nih.gov A key feature of this system is the reusability of the catalyst for up to five cycles without a significant loss in product yield. nih.gov The MoS2 support provides a high surface area, while the calixarene macrocycle can play a role in substrate pre-organization. nih.govrsc.org
Other heterogeneous systems have also proven effective. For instance, the metal-organic framework (MOF) MIL-101(Cr) has been used as a highly efficient catalyst for the same three-component reaction, also under solvent-free conditions. mdpi.com This method is characterized by short reaction times, high yields, and the ability to recycle the catalyst multiple times. mdpi.com
The following table compares different heterogeneous catalysts used for the synthesis of trisubstituted imidazoles.
| Catalyst | Reaction Conditions | Typical Reaction Time | Typical Yield | Reusability |
| MoS2–Calix researchgate.netarene nih.gov | Solvent-free | Not Specified | Excellent | Up to 5 cycles |
| MIL-101(Cr) mdpi.com | Solvent-free | 10 minutes | ~95% | At least 5 cycles |
| Bismuth(III) Triflate scirp.org | In CH3CN, 70°C | 24 hours | Good to Excellent | Not Specified |
| Silica Sulfuric Acid scirp.org | Not Specified | Not Specified | Not Specified | Recoverable |
Target Specific Biological Activity Research and Mechanistic Investigations Excluding Clinical Data
Molecular Mechanism of Enzyme Modulation by Trifluoromethylphenyl Imidazole (B134444) Derivatives
Interaction with Carbonyl Reductase Enzymes and Influence on Drug Metabolism Pathways
Carbonyl reductases are crucial enzymes in the metabolism of various xenobiotics, including drugs. nih.gov They catalyze the reduction of a wide range of carbonyl compounds. nih.gov However, specific studies detailing the interaction of 1-(3-trifluoromethylphenyl)imidazole with carbonyl reductase enzymes or its influence on drug metabolism pathways have not been prominently reported in the available scientific literature. The trifluoromethyl group can significantly alter the metabolic stability and pathway of a drug molecule, but direct inhibitory or modulatory effects of this specific imidazole derivative on carbonyl reductase remain an area for future investigation. mdpi.com
Inhibition of Neuronal Nitric Oxide Synthase (nNOS)
Research has been conducted on the inhibitory effects of trifluoromethylphenyl imidazole derivatives on nitric oxide synthase (NOS) isoforms. Notably, the compound 1-(2-trifluoromethylphenyl)imidazole (B1683252) (TRIM), an isomer of the subject compound, has been identified as a potent inhibitor of neuronal nitric oxide synthase (nNOS).
Studies have shown that TRIM exhibits a competitive inhibitory profile with respect to the substrate L-arginine. The inhibitory constants (Ki) for TRIM have been calculated, demonstrating its potency. The table below summarizes the inhibitory concentrations (IC50) of TRIM and related compounds against different NOS isoforms.
| Compound | nNOS IC50 (µM) | eNOS IC50 (µM) | iNOS IC50 (µM) |
| 1-(2-Trifluoromethylphenyl) imidazole (TRIM) | 28.2 | 1057.5 | 27.0 |
| Imidazole | 290.6 | 101.3 | 616.0 |
| 1-Phenylimidazole (B1212854) | 72.1 | 86.9 | 53.9 |
| Data sourced from studies on mouse cerebellar nNOS, bovine aortic eNOS, and iNOS from endotoxin-pretreated rat lungs. |
The data indicates that the trifluoromethyl substitution on the phenyl ring can enhance selectivity for nNOS and iNOS over eNOS. Direct research on the 3-trifluoromethylphenyl isomer is needed to determine if this substitution pattern confers a similar or different inhibitory profile.
Modulation of Sirtuin Enzyme Activity and Epigenetic Regulation Mechanisms
Sirtuins are a class of NAD+-dependent deacetylases that play a critical role in cellular processes, including epigenetic regulation. nih.govresearchgate.net They are considered important therapeutic targets for a range of diseases. nih.gov There is currently a lack of specific research data on the direct modulation of sirtuin enzyme activity by this compound. The development of small molecule modulators for sirtuins is an active area of research, but the effects of this particular trifluoromethylphenyl imidazole derivative on sirtuin-mediated epigenetic regulation have not been characterized in published studies. researchgate.net
Inhibition of Human Topoisomerase I and Associated DNA Relaxation
Human topoisomerase I is an essential enzyme that relaxes DNA supercoiling during replication and transcription. nih.govnih.gov Its inhibition can lead to cell death, making it a target for anticancer drugs. nih.gov While various imidazole and benzimidazole (B57391) derivatives have been investigated as topoisomerase I inhibitors researchgate.net, there is no specific published research detailing the inhibitory activity of this compound on human topoisomerase I or its effect on DNA relaxation. The potential for this compound to interact with the topoisomerase I-DNA complex remains to be explored.
Interactions with Phosphodiesterases (PDE4B and PDE10A)
Phosphodiesterases (PDEs) are enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides. PDE4B and PDE10A are important targets for therapeutic intervention in inflammatory and neurological disorders, respectively. mdpi.comfrontiersin.org Although various imidazole-containing compounds have been explored as PDE inhibitors nih.govnih.gov, specific data on the interaction of this compound with PDE4B and PDE10A is not available in the current body of scientific literature. The inhibitory potential and selectivity profile of this compound against these specific phosphodiesterases have yet to be determined.
Cellular Pathway Interventions and In Vitro Efficacy Studies
Comprehensive in vitro studies to evaluate the efficacy of this compound in cellular models and to elucidate its impact on specific cellular pathways are not well-documented in publicly accessible research. While various imidazole derivatives have been assessed for their antiproliferative and other cellular effects nih.govresearchgate.net, the specific cellular consequences of treatment with this compound, such as effects on cell viability, apoptosis, or cell cycle progression, have not been reported. Further research is required to understand its potential cellular-level activities and therapeutic applications.
Induction of Cell Cycle Arrest (e.g., G2/M phase) and Apoptosis in Cancer Cell Lines
Research into imidazole-containing compounds has demonstrated their potential to inhibit cancer cell proliferation by inducing cell cycle arrest and apoptosis. nih.govontosight.ai Compounds structurally related to this compound have been shown to halt the progression of cancer cells at various phases of the cell cycle, with the G2/M phase being a common checkpoint for intervention. nih.govmdpi.com For instance, flubendazole, a benzimidazole derivative, effectively causes cell cycle arrest in the G2/M phase in glioma cells. nih.gov This arrest is often accompanied by a decrease in the expression of key regulatory proteins like Cyclin B1 and p-cdc2. nih.gov Other studies on different chalcone (B49325) derivatives have also reported the induction of G2/M phase arrest in ovarian and breast cancer cells. mdpi.comresearchgate.net
The induction of apoptosis, or programmed cell death, is another key mechanism through which these compounds exert their anticancer effects. Treatment with imidazole derivatives has been shown to lead to characteristic morphological changes of apoptosis, such as chromatin condensation. nih.gov Mechanistically, this process often involves the regulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio, which promotes the release of cytochrome c from the mitochondria and subsequent activation of caspases-9 and -3. nih.gov Some benzimidazole derivatives have been found to induce both early and late-stage apoptosis in various cancer cell lines, including lung, breast, and ovarian cancers. mdpi.com The activation of caspase-8 has also been observed, suggesting a potential involvement of the extrinsic apoptosis pathway as well. nih.govnih.gov
The table below summarizes the effects of related compounds on cancer cell lines, providing a framework for the potential activity of this compound.
| Compound Class | Cancer Cell Line | Effect | Key Molecular Changes |
| Imidazole | DLD-1, HCT-116 (Colon) | Inhibition of viability, Apoptosis, G0/G1 arrest | Activation of caspases-3, -8, -9; Increased Bax, p53; Decreased Bcl-2 |
| Trifluoromethyl Benzopyran | HeLa (Cervical) | Inhibition of viability, Apoptosis, G1 arrest | Increased p53, p21, Bax/Bcl-2 ratio; Activation of caspases-3, -8, -9 |
| Benzimidazole (Flubendazole) | Glioma | Inhibition of proliferation, Apoptosis, G2/M arrest | Increased p53; Decreased Cyclin B1, p-cdc2, BCL-2 |
| Benzimidazole Derivatives | A549 (Lung), MDA-MB-231 (Breast), SKOV3 (Ovarian) | Apoptosis, Cell cycle arrest (various phases) | Potent EGFR inhibition |
Mechanistic Insights into Antimicrobial and Antitubercular Action, including Enzyme Inhibition (e.g., MabA enzyme)
The imidazole scaffold is a core component of many antimicrobial agents. researchgate.net Derivatives containing a trifluoromethylphenyl group have shown particular promise as growth inhibitors of antibiotic-resistant Gram-positive bacteria. nih.gov Investigations into the mode of action suggest that these compounds may target pathways that have a global effect on bacterial cell function rather than a single specific target. nih.gov For example, N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives have been found to be effective against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium, preventing and eradicating biofilms. nih.gov
In the context of antitubercular activity, a key target is the mycolic acid biosynthesis pathway, which is essential for the integrity of the Mycobacterium tuberculosis cell wall. anr.frmdpi.com The enzyme β-ketoacyl-ACP reductase, known as MabA (or FabG1), is a critical component of the fatty acid synthase-II (FAS-II) system responsible for this synthesis. mdpi.comulb.ac.be Inhibition of MabA is a promising strategy for developing new antituberculosis drugs. anr.frnih.gov While specific inhibitors for MabA are still under intense investigation, fragment-based screening has identified compound classes, such as anthranilic acids, that can inhibit its activity. mdpi.comulb.ac.benih.gov The development of potent and specific MabA inhibitors is an active area of research, and imidazole-based compounds could be explored for this purpose. mdpi.comresearchgate.net
| Organism/Target | Compound Class | Mechanism of Action |
| Gram-positive bacteria (MRSA, E. faecalis) | N-(trifluoromethyl)phenyl pyrazoles | Growth inhibition, Biofilm prevention/eradication |
| Mycobacterium tuberculosis | Anthranilic acids | Antitubercular activity |
Receptor Affinity and Selectivity Profiling (e.g., Serotonin (B10506) Receptors 5-HT1A/5-HT7)
Compounds containing the trifluoromethylphenyl imidazole structure have been investigated for their affinity to various central nervous system (CNS) receptors, particularly serotonin (5-HT) receptors. aalto.fi The 5-HT1A and 5-HT7 receptors are significant targets in the treatment of depression and other mood disorders, and there is considerable interest in developing dual-acting ligands for these receptors. nih.govnih.govfrontiersin.org
Studies on 1-(2-trifluoromethylphenyl)-imidazole have shown that it can augment the effects of antidepressants that act on the serotonergic system, suggesting an interaction with this pathway. aalto.fi The development of dual 5-HT1A and 5-HT7 receptor ligands is a key strategy in modern medicinal chemistry. nih.gov The functional activity of such ligands can vary, with some acting as agonists at one receptor and antagonists at the other. For example, a novel dual ligand was identified as a full agonist at 5-HT1A receptors and an antagonist at 5-HT7 receptors, a profile that suggests potential as an antidepressant agent. nih.gov Profiling the binding affinity (Ki) and functional activity of this compound at these receptors is crucial to understanding its potential neurological effects.
Influence of the Trifluoromethyl Group on Biological Membrane Permeability and Molecular Recognition
The trifluoromethyl (CF3) group is a key functional group in medicinal chemistry, often used to enhance the pharmacological properties of a lead compound. nih.govwikipedia.org Its inclusion in a molecule like this compound has profound effects on its physicochemical characteristics. mdpi.comresearchgate.net
One of the most significant effects of the CF3 group is the modulation of lipophilicity. mdpi.comresearchgate.net With a Hansch π value of +0.88, the trifluoromethyl group increases the lipophilicity of a molecule, which can enhance its ability to permeate biological membranes and improve oral bioavailability. mdpi.com This increased lipid solubility is crucial for drugs targeting the CNS, as it can facilitate crossing the blood-brain barrier. mdpi.com Studies have directly shown that substituting a methyl group with a trifluoromethyl group can increase the membrane permeability of small molecules. rsc.org
Furthermore, the strong electron-withdrawing nature of the CF3 group alters the electronic properties of the phenyl ring, which can influence molecular recognition and binding affinity to biological targets. researchgate.netresearchgate.net The C-F bond is exceptionally strong, contributing to increased metabolic stability by making the group resistant to oxidative degradation, which can prolong a drug's half-life. nih.govresearchgate.net The steric bulk of the CF3 group, being larger than a hydrogen or methyl group, can also lead to improved binding affinity and selectivity for a specific receptor or enzyme. researchgate.netresearchgate.net
| Property | Influence of Trifluoromethyl (CF3) Group |
| Lipophilicity | Increases, enhancing membrane permeability. mdpi.com |
| Metabolic Stability | Increases due to the high strength of the C-F bond. researchgate.net |
| Binding Affinity | Can be enhanced through improved hydrophobic and electrostatic interactions. researchgate.net |
| Molecular Recognition | Alters electronic properties, potentially improving selectivity. researchgate.net |
Identification of Lead Compounds for Biological Applications (Preclinical In Vivo Studies)
The identification of a promising molecule like this compound from initial in vitro screening is the first step in a long drug development process. nih.gov To advance a compound for potential therapeutic use, it must undergo rigorous preclinical in vivo testing. biotestfacility.com This stage is crucial for evaluating the compound's behavior in a complex living system, providing data on its efficacy, and identifying potential lead compounds for further development. nih.govbiotestfacility.com
Preclinical in vivo studies, often conducted in rodent models, aim to bridge the gap between cell-based assays and human clinical trials. biotestfacility.com These studies assess the compound's pharmacokinetics (how the body absorbs, distributes, metabolizes, and excretes the drug) and pharmacodynamics (the drug's effect on the body). biotestfacility.com For example, a preclinical evaluation of an imidazole-linked heterocycle in a mouse model of Alzheimer's disease assessed its ability to improve cognitive impairment and reduce neuroinflammation markers after oral administration. nih.gov Such studies are essential to establish a proof of concept and to select the most promising lead compounds to move forward into more extensive safety and toxicology testing before any consideration for human trials.
Q & A
Q. What are the common synthetic routes for 1-(3-Trifluoromethylphenyl)imidazole, and how do reaction conditions influence yield?
The synthesis typically involves cyclocondensation of 3-trifluoromethylphenyl-substituted precursors with carbonyl compounds (e.g., aldehydes) and ammonia sources. For example, a modified Debus-Radziszewski reaction using 3-trifluoromethylbenzaldehyde, glyoxal, and ammonium acetate in refluxing ethanol can yield the imidazole core . Solvent choice (e.g., ethanol vs. DMF) and catalyst (e.g., acetic acid) significantly affect reaction efficiency. Yields range from 60–85% depending on substituent steric effects and electron-withdrawing groups like -CF₃, which may slow nucleophilic attack .
Q. How is this compound characterized structurally, and what analytical techniques are critical for purity assessment?
Key techniques include:
- ¹H/¹³C NMR : Distinct signals for imidazole protons (δ 7.2–7.8 ppm) and CF₃ groups (¹⁹F NMR δ -60 to -65 ppm) .
- HRMS : To confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₇F₃N₂⁺, m/z 228.0578) .
- XRD : Resolves regiochemistry (meta-CF₃ vs. para-CF₃ isomers) and π-π stacking interactions in solid state .
Purity is assessed via HPLC (≥95% purity) with UV detection at 254 nm, using C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. How can late-stage C-H functionalization strategies diversify this compound for structure-activity studies?
Palladium-catalyzed C-H activation enables regioselective modifications. For example, Pd(OAc)₂ with ligands like XPhos facilitates coupling at the imidazole C2 position using aryl halides (e.g., bromobenzotrifluoride) under microwave irradiation (120°C, 2h). This method achieves 70–90% yields for biphenyl derivatives . Computational modeling (DFT) predicts reactivity hotspots by analyzing Fukui indices and electron density maps .
Q. What computational methods are used to predict the pharmacokinetic properties of this compound derivatives?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) assess binding affinity to targets like cytochrome P450 enzymes. ADMET predictions using SwissADME highlight logP (~3.2) and permeability (Caco-2 > 5 × 10⁻⁶ cm/s), suggesting moderate bioavailability. The -CF₃ group enhances metabolic stability by reducing oxidative dealkylation .
Q. How do conflicting crystallographic data on imidazole derivatives inform synthetic optimization?
Discrepancies in reported melting points (e.g., 248°C vs. 235°C for similar analogs) may arise from polymorphic forms or solvent inclusion. Single-crystal XRD (monoclinic P21/c, a = 11.7 Å, b = 20.2 Å) and DSC analysis resolve such issues. For meta-CF₃ derivatives, steric hindrance from the trifluoromethyl group reduces π-stacking, lowering melting points compared to para-substituted analogs .
Methodological Challenges & Data Analysis
Q. How should researchers address low yields in Suzuki-Miyaura couplings of this compound?
Optimize catalyst systems (e.g., Pd(dppf)Cl₂ with SPhos ligand) and base (K₂CO₃ vs. Cs₂CO₃). Microwave-assisted reactions (100°C, 1h) improve coupling efficiency with electron-deficient aryl boronic acids (e.g., 4-CF₃C₆H₄B(OH)₂) by 20–30% compared to thermal conditions . GC-MS monitors side products like homocoupled biaryls.
Q. What strategies validate the biological activity of this compound in enzyme inhibition assays?
Use dose-response curves (IC₅₀) with positive controls (e.g., clotrimazole for CYP51 inhibition). Counter-screen against off-target kinases (e.g., EGFR) to confirm selectivity. SPR analysis (KD < 1 µM) and X-ray co-crystallography (e.g., PDB 2AFX) provide mechanistic insights .
Contradiction Resolution
Q. Why do some studies report conflicting bioactivity data for trifluoromethylimidazole analogs?
Variations in assay conditions (e.g., serum concentration, pH) and cell lines (HEK293 vs. HeLa) alter membrane permeability. Meta-substituted -CF₃ derivatives show 10-fold higher antifungal activity (MIC = 2 µg/mL) than para-substituted analogs due to improved target (CYP51) binding . Validate results via orthogonal assays (e.g., time-kill kinetics) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
